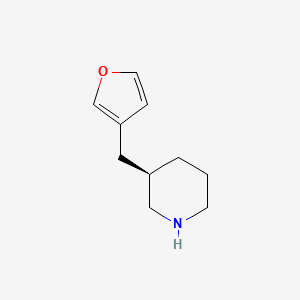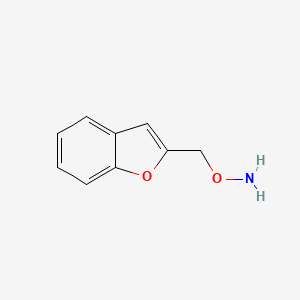
o-(Benzofuran-2-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Benzofuran-2-ylmethyl)hydroxylamine is a compound that belongs to the class of benzofuran derivatives. . The presence of the benzofuran ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of o-(Benzofuran-2-ylmethyl)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of benzofuran derivatives with hydroxylamine under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
o-(Benzofuran-2-ylmethyl)hydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield benzofuran-2-carboxylic acid derivatives, while reduction reactions may produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
o-(Benzofuran-2-ylmethyl)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions, including the formation of C-N, N-N, O-N, and S-N bonds . In biology, the compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells . In medicine, it is being explored for its potential therapeutic applications, including the treatment of infectious diseases and cancer . Additionally, the compound has industrial applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of o-(Benzofuran-2-ylmethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
o-(Benzofuran-2-ylmethyl)hydroxylamine can be compared with other similar compounds such as o-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid . These compounds share similar structural features and exhibit similar chemical reactivity. The presence of the benzofuran ring in its structure distinguishes it from other hydroxylamine derivatives and contributes to its unique properties .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
O-(1-benzofuran-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO2/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5H,6,10H2 |
InChI Key |
CPMXCGSFDRVZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


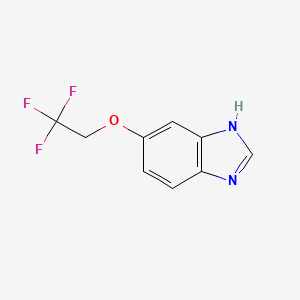
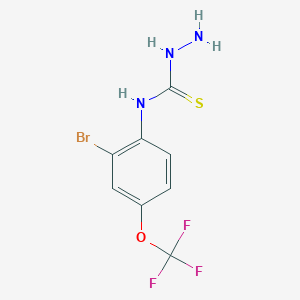

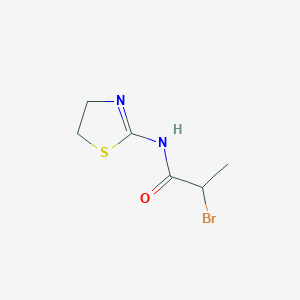
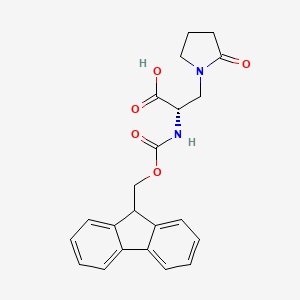
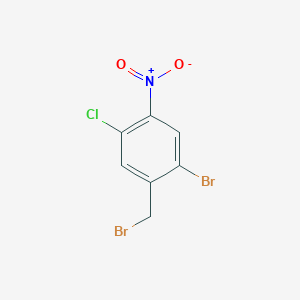
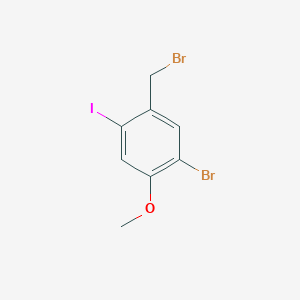


![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
